molecular formula C18H15ClF2N2O2 B2530190 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,6-difluorobenzamide CAS No. 954669-00-2

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2530190
CAS RN: 954669-00-2
M. Wt: 364.78
InChI Key: RSCUQGZOGVYTGI-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,6-difluorobenzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has shown promise in various scientific research applications.

Scientific Research Applications

Catalysis

  • The synthesis and characterization of catalysts, such as vanadium(III) derivatives, for ethene oligomerization have been explored. These studies suggest potential applications in catalysis, particularly for compounds with similar chemical functionalities (Brussee et al., 2000).

Anticancer and Antimicrobial Agents

  • Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have shown significant anticancer and antimicrobial activities. This implies the potential use of structurally related compounds in developing new pharmaceuticals (Katariya et al., 2021).

Material Science

  • Research on polyimides and related polymers suggests applications in material science, where specific functionalities of compounds like N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,6-difluorobenzamide could be leveraged for the synthesis and modification of high-performance materials (Butt et al., 2005).

Photovoltaic Efficiency

  • Studies on the photochemical and thermochemical modeling of bioactive compounds suggest potential applications in photovoltaic cells, indicating a role for similar compounds in improving light harvesting efficiency and photovoltaic performance (Mary et al., 2020).

Neuroleptic Agents

  • The enhancement of neuroleptic agents' effects after repeated administration highlights the importance of structural modifications in developing more effective pharmaceuticals. This research area may benefit from the exploration of compounds with similar structural motifs (Kuribara & Tadokoro, 2004).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2O2/c19-12-4-6-13(7-5-12)23-10-11(8-16(23)24)9-22-18(25)17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUQGZOGVYTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide

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